molecular formula C10H23N2O2+ B13403914 2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium

2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium

Cat. No.: B13403914
M. Wt: 203.30 g/mol
InChI Key: BVAYYGNBWSORGP-UHFFFAOYSA-O
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Description

2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This protecting group is commonly used in organic synthesis to temporarily mask the reactivity of amines, allowing for selective reactions to occur on other functional groups. The Boc group is particularly favored due to its stability under basic conditions and its ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile, at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process .

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium is widely used in scientific research, particularly in the fields of chemistry and biochemistry. Its applications include:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-N,N,N-trimethylethan-1-aminium involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The deprotection process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H23N2O2+

Molecular Weight

203.30 g/mol

IUPAC Name

trimethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]azanium

InChI

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-8-12(4,5)6/h7-8H2,1-6H3/p+1

InChI Key

BVAYYGNBWSORGP-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)OC(=O)NCC[N+](C)(C)C

Origin of Product

United States

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